4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine
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Overview
Description
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine is a heterocyclic compound that combines a tetrazole ring with a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole and thieno[2,3-d]pyrimidine moieties endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Construction of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formamide derivative under acidic conditions.
Coupling of the Tetrazole and Thieno[2,3-d]pyrimidine Units: The final step involves the coupling of the tetrazole ring with the thieno[2,3-d]pyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-(3,4-dimethoxyphenyl)-1H-tetrazole share the tetrazole ring and exhibit similar biological activities.
Thieno[2,3-d]pyrimidine Derivatives: Compounds such as thieno[2,3-d]pyrimidin-4-amine have similar core structures and are studied for their anticancer and antimicrobial properties.
Uniqueness
4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine is unique due to the combination of the tetrazole and thieno[2,3-d]pyrimidine moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-22-11-4-3-9(7-12(11)23-2)13-18-20-21(19-13)14-10-5-6-24-15(10)17-8-16-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQQMXPVOQRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3=C4C=CSC4=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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